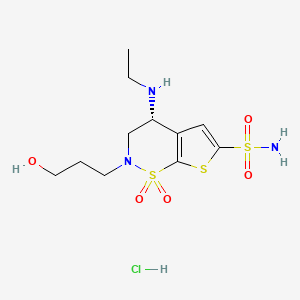
O-Desmethyl Brinzolamide (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Brinzolamide (hydrochloride) is a potent metabolite derived from Brinzolamide, a carbonic anhydrase inhibitor. It is primarily used in scientific research and has significant applications in the treatment of ocular conditions such as glaucoma and ocular hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Brinzolamide (hydrochloride) involves the demethylation of Brinzolamide. This process typically requires specific reagents and conditions to achieve the desired product. The compound is synthesized by treating Brinzolamide with demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of O-Desmethyl Brinzolamide (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Brinzolamide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of different oxidized derivatives of O-Desmethyl Brinzolamide (hydrochloride) .
Scientific Research Applications
O-Desmethyl Brinzolamide (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on biological systems, particularly in relation to carbonic anhydrase inhibition.
Medicine: Investigated for its potential therapeutic effects in treating ocular conditions such as glaucoma and ocular hypertension.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
O-Desmethyl Brinzolamide (hydrochloride) exerts its effects by inhibiting carbonic anhydrase, an enzyme involved in the regulation of intraocular pressure. By inhibiting this enzyme, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure. This mechanism is particularly beneficial in the treatment of glaucoma and ocular hypertension .
Comparison with Similar Compounds
Similar Compounds
Brinzolamide: The parent compound from which O-Desmethyl Brinzolamide (hydrochloride) is derived.
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of ocular conditions.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness
O-Desmethyl Brinzolamide (hydrochloride) is unique due to its specific inhibition of carbonic anhydrase II and IV, with a dissociation constant (Kd) of 0.136 nM for CA II and an inhibitory concentration (IC50) of 165 nM for CA IV. This high specificity and potency make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H20ClN3O5S3 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H19N3O5S3.ClH/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17;/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17);1H/t9-;/m0./s1 |
InChI Key |
JSDPAUKMZWABRY-FVGYRXGTSA-N |
Isomeric SMILES |
CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


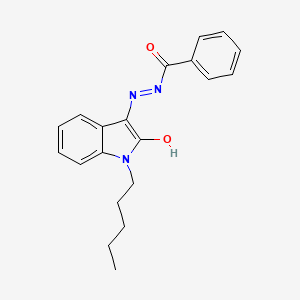
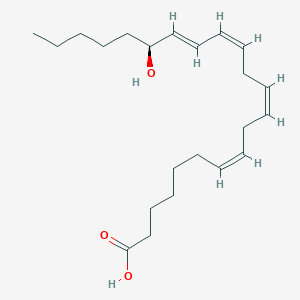
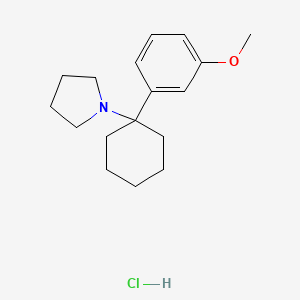
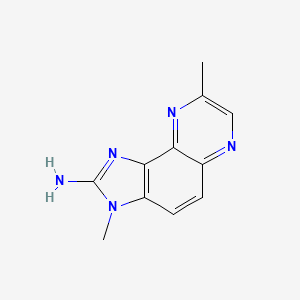
![7-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823131.png)
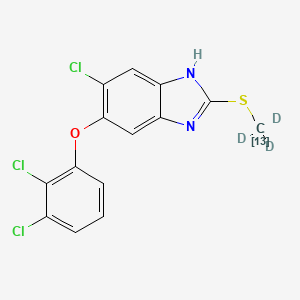
![4-[2-Hydroxy-5-methyl-7-(3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823141.png)
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)


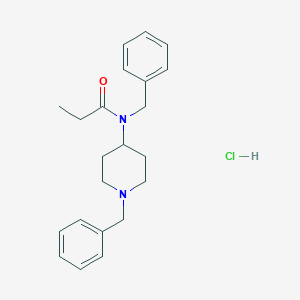

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
